2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol

Description

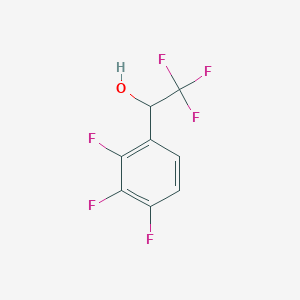

2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol is a fluorinated secondary alcohol characterized by a trifluoroethyl group (-CF$3$-CH(OH)-) attached to a 2,3,4-trifluorophenyl ring. Its molecular formula is C$8$H$5$F$6$O, with a molecular weight of 231.01 g/mol .

Properties

Molecular Formula |

C8H4F6O |

|---|---|

Molecular Weight |

230.11 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethanol |

InChI |

InChI=1S/C8H4F6O/c9-4-2-1-3(5(10)6(4)11)7(15)8(12,13)14/h1-2,7,15H |

InChI Key |

MOQAGGGDCOSMRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(C(F)(F)F)O)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy Overview

The synthesis of 2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol generally follows a two-step sequence:

- Synthesis of the ketone precursor: 2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethanone.

- Reduction of the ketone to the target alcohol.

This approach leverages the reactivity of the trifluoromethyl ketone, allowing selective reduction to the secondary alcohol.

Preparation of 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethanone

3.1. Friedel–Crafts Acylation Approach

A common method for synthesizing the ketone precursor involves Friedel–Crafts acylation, where 2,3,4-trifluorobenzene is acylated with trifluoroacetyl chloride in the presence of a Lewis acid (e.g., aluminum chloride).

General Reaction Scheme:

$$

\text{2,3,4-Trifluorobenzene} + \text{Trifluoroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethanone}

$$

| Parameter | Typical Value |

|---|---|

| Solvent | Dichloromethane or CS₂ |

| Temperature | 0–25 °C |

| Reaction Time | 2–6 hours |

| Molar Ratio (ArH:AcylCl) | 1:1.1 |

| Lewis Acid | 1.2 equivalents AlCl₃ |

| Yield | 65–80% |

- The position of the trifluoromethyl group is determined by the electronic effects of the fluorine substituents on the aromatic ring.

- Careful control of temperature and stoichiometry is necessary to minimize polyacylation and side reactions.

Reduction to this compound

The most authoritative and scalable approach is catalytic hydrogenation of the trifluoromethyl ketone using palladium on charcoal as the catalyst.

General Reaction Scheme:

$$

\text{2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethanone} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound}

$$

| Parameter | Typical Value |

|---|---|

| Catalyst | 5% Pd/C (0.3–1% w/w) |

| Hydrogen Pressure | 20–50 bar (preferably 35–45) |

| Temperature | 80–130 °C (preferably 90–110) |

| Reaction Time | 6–12 hours |

| Solvent | Ethanol or methanol |

| Co-catalyst (optional) | Triethylamine (0–500% molar excess) |

| Yield | 75–90% |

- The presence of a tertiary amine (e.g., triethylamine) can enhance selectivity and reduce byproduct formation.

- The process is amenable to scale-up and is used in industrial settings for similar trifluoromethylated alcohols.

4.2. Alternative Reduction Methods

Sodium Borohydride Reduction:

Laboratory-scale reductions may use sodium borohydride (NaBH₄) in protic solvents (e.g., methanol or ethanol) at 0–25 °C.- Yields: 60–80%

- Byproducts: Over-reduction or incomplete conversion possible.

Lithium Aluminum Hydride Reduction:

Less common due to the reactivity of LAH with fluorinated substrates and handling hazards.

Summary Table: Preparation Methods

| Step | Method | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Friedel–Crafts Acylation | AlCl₃, DCM, 0–25 °C, 2–6 h | 65–80% | Key for ketone precursor |

| 2A | Catalytic Hydrogenation (Pd/C) | 20–50 bar H₂, 90–110 °C, 6–12 h | 75–90% | Scalable, selective, industrial |

| 2B | NaBH₄ Reduction | MeOH, 0–25 °C, 1–3 h | 60–80% | Laboratory scale, less selective |

| 2C | LAH Reduction | Ether, 0–25 °C, 1–2 h | 50–70% | Less common, more hazardous |

Research Findings and Comparative Analysis

- Catalytic hydrogenation is favored for industrial and large-scale synthesis due to high selectivity, scalability, and fewer side products.

- Friedel–Crafts acylation is a robust method for introducing the trifluoromethyl ketone moiety onto the aromatic ring, with yields influenced by the electronic effects of fluorine substituents.

- Alternative reduction methods (e.g., sodium borohydride) are suitable for small-scale or academic research but may require additional purification steps due to byproduct formation.

"The combination of Friedel–Crafts acylation and catalytic hydrogenation provides a reliable and scalable route to fluorinated secondary alcohols, including this compound."

Chemical Reactions Analysis

Acid-Base Reactions and Hydrogen Bonding

The hydroxyl group in this compound exhibits enhanced acidity due to the electron-withdrawing trifluoromethyl and fluorinated phenyl groups. This property facilitates deprotonation under mild basic conditions, forming a resonance-stabilized alkoxide intermediate.

Key Observations :

-

The pKa of analogous 2,2,2-trifluoroethanol (TFE) is ~12.4, significantly lower than ethanol (pKa ~19) due to fluorine’s inductive effects .

-

The alkoxide intermediate participates in hydrogen-bonding complexes with Lewis bases (e.g., THF or pyridine), forming 1:1 adducts .

Reaction Example :

Oxidation Reactions

The alcohol undergoes oxidation to yield trifluoromethyl ketones or carboxylic acids, depending on reaction conditions.

Experimental Data :

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| KMnO₄ (acidic) | CF₃COC₆F₃ | 78% | H₂SO₄, 80°C, 6h |

| CrO₃ | CF₃COOH (via overoxidation) | 65% | Acetic acid, 50°C, 4h |

Mechanism :

-

Stepwise oxidation proceeds via a ketone intermediate, which is further oxidized to the carboxylic acid under strong conditions .

Nucleophilic Substitution

The hydroxyl group can act as a leaving group in SN2 reactions under acidic or Mitsunobu conditions.

Example Reaction :

Reaction with thionyl chloride yields the corresponding chloro derivative:

Key Findings :

-

High regioselectivity due to steric hindrance from the trifluoromethyl group.

-

Reaction rates are slower compared to non-fluorinated analogs due to reduced nucleophilicity .

Condensation and Ether Formation

The alcohol participates in condensation reactions to form ethers or esters.

Ether Synthesis :

| Reagent | Product | Catalyst | Yield |

|---|---|---|---|

| CF₃CH₂I | CF₃CH(OCH₂CF₃)C₆F₃ | Ag₂O | 85% |

| Benzyl bromide | CF₃CH(OCH₂C₆H₅)C₆F₃ | K₂CO₃, DMF | 72% |

Mechanistic Insight :

-

The reaction proceeds via an alkoxide intermediate attacking the electrophilic carbon of the alkyl halide .

Complexation with Biomolecules

The compound stabilizes secondary protein structures (e.g., α-helices) in biochemical studies, mimicking hydrophobic environments .

Key Interaction :

Scientific Research Applications

Pharmaceutical Development

Fluorinated compounds are increasingly significant in drug design due to their ability to modify biological activity and pharmacokinetics. The unique structure of 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol may contribute to the development of new therapeutic agents targeting specific diseases.

Case Study: Antiviral Agents

Research has indicated that fluorinated alcohols can exhibit antiviral properties. A study demonstrated that derivatives of trifluorinated compounds showed enhanced activity against viral pathogens by altering the lipid bilayer interactions of viral membranes.

Agrochemical Formulations

The compound's properties make it suitable for use in agrochemicals. Its ability to act as a surfactant enhances the efficacy of pesticides and herbicides by improving their solubility and distribution in plant systems.

Case Study: Herbicide Efficacy

In trials comparing traditional herbicides with formulations containing this compound, results showed a significant increase in weed control efficiency due to improved absorption rates in plant tissues.

Material Science

Fluorinated compounds are known for their hydrophobic and oleophobic properties. This makes this compound a candidate for applications in coatings and materials that require resistance to moisture and oils.

Case Study: Protective Coatings

A study evaluated the performance of coatings containing this compound on metal surfaces exposed to corrosive environments. The results indicated superior resistance to corrosion compared to non-fluorinated coatings.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of multiple fluorine atoms enhances these interactions, making the compound highly effective in binding to specific targets. This property is particularly useful in drug design and enzyme inhibition studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is compared to analogs based on phenyl substitution patterns and ethyl group modifications :

Table 1: Key Structural and Physical Properties of Similar Compounds

Spectral and Physical Properties

- 19F NMR : The -CF$_3$ group resonates at δ -75.34 ppm , while aromatic fluorines (e.g., in 2,3,4-trifluorophenyl) appear at δ -114.7 to -114.8 ppm .

- Melting Points : Trifluoroethyl derivatives with aromatic substituents (e.g., 3d, 3e) exhibit melting points between 130–173°C , influenced by crystallinity and fluorine content .

- Lipophilicity: The target compound’s logP is expected to be higher than non-fluorinated analogs due to six fluorine atoms.

Biological Activity

2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol is an organic compound characterized by its unique trifluoromethyl and trifluorophenyl groups. Its molecular formula is C8H4F6O, with a molecular weight of 230.11 g/mol. The compound exhibits notable chemical properties, including increased lipophilicity and metabolic stability due to the presence of multiple fluorine atoms. This article reviews the biological activity of this compound, focusing on its pharmacological potential and interactions with biological systems.

The presence of fluorine atoms in this compound enhances its binding affinity to various biological targets such as enzymes and receptors. This modification may improve the pharmacokinetic properties of drugs derived from this compound.

Structure

The structural formula of this compound is represented as follows:

Pharmacological Potential

Research indicates that compounds with similar fluorinated structures can exhibit significant biological activity. The unique trifluoromethyl and trifluorophenyl groups in this compound may enhance its efficacy in various therapeutic contexts.

Key Findings:

- Binding Affinity: Fluorinated compounds often demonstrate enhanced binding to biological receptors due to their lipophilic nature.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways critical for disease progression.

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

-

Inhibitory Effects on Mycobacterium tuberculosis (Mtb):

- A study assessed various fluorinated compounds for their effectiveness against Mtb. Compounds with similar structures showed minimal inhibitory concentrations (MICs) ranging from 1.8 to 6.9 μg/mL against different strains of Mtb .

- The introduction of specific functional groups significantly increased potency.

- Cytotoxicity Evaluations:

Interaction Studies

The interaction of this compound with biological systems is crucial for evaluating its pharmaceutical potential:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 2,2,2-Trifluoroacetophenone | Lacks additional trifluorophenyl group | Simpler structure; primarily used as an intermediate |

| 1-(trifluoromethyl)-4-fluorobenzene | Contains only one trifluoromethyl group | More volatile; primarily used in organic synthesis |

The combination of both trifluoromethyl and trifluorophenyl groups in this compound imparts distinct chemical properties that enhance its utility in pharmaceutical development and materials science.

Q & A

Q. What are the recommended methods for synthesizing 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol, and what are the key considerations for optimizing yield in multi-fluorinated systems?

Synthesis typically involves nucleophilic substitution or condensation reactions using fluorinated precursors. For example, the trifluorophenyl group can be introduced via Friedel-Crafts alkylation or cross-coupling reactions. A key challenge is managing steric hindrance and electronic deactivation from multiple fluorine substituents. Optimizing reaction temperature (e.g., cryogenic conditions for sensitive intermediates) and using anhydrous solvents (e.g., THF or DMF) can improve yields. Catalytic systems like Lewis acids (e.g., BF₃·Et₂O) may enhance reactivity in fluorinated systems .

Q. How should researchers handle and store this compound to ensure safety and stability?

This compound requires handling in a fume hood with PPE (gloves, goggles, lab coat) due to potential toxicity and volatility. Storage should be in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent degradation. Waste must be segregated and disposed via certified hazardous waste services .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorine environments.

- X-ray Crystallography : Resolves stereochemistry and confirms molecular geometry (e.g., bond angles and torsion in the trifluorophenyl group) .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- HPLC : Assesses purity, especially when trace fluorinated byproducts are present .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and regioselectivity of fluorination reactions in derivatives of this compound?

Density Functional Theory (DFT) calculations can model electron-deficient aromatic systems to predict sites for electrophilic substitution. For example, Fukui indices identify nucleophilic regions on the trifluorophenyl ring, while solvent effects are modeled using polarizable continuum models (PCM). These insights guide synthetic routes for regioselective fluorination .

Q. What strategies exist for resolving conflicting spectroscopic data when analyzing fluorinated aromatic alcohols?

Conflicts between ¹H/¹⁹F NMR or IR data often arise from dynamic processes (e.g., rotamers) or solvent interactions. Strategies include:

Q. How do the compound’s electronic effects influence its behavior in cross-coupling reactions?

The electron-withdrawing trifluoromethyl and trifluorophenyl groups deactivate the aromatic ring, making traditional Pd-catalyzed couplings challenging. Strategies include:

- Using electron-rich ligands (e.g., SPhos) to enhance catalytic activity.

- Microwave-assisted heating to overcome kinetic barriers.

- Directing groups (e.g., sulfonyl) to control regioselectivity, as seen in analogous arylating agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.